2-Ethoxy-4-fluoro-5-nitroaniline
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Overview
Description
2-Ethoxy-4-fluoro-5-nitroaniline is an organic compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.17 g/mol It is a derivative of aniline, characterized by the presence of ethoxy, fluoro, and nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-fluoro-5-nitroaniline typically involves multiple steps. One common method includes the nitration of 2-ethoxy-4-fluoroaniline using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-fluoro-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-Ethoxy-4-fluoro-5-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-fluoro-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-fluoro-5-nitroaniline involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxy and fluoro groups may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-nitroaniline: Similar structure but lacks the fluoro group.
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4-fluoro-5-nitroaniline is unique due to the combination of ethoxy, fluoro, and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and applications .
Properties
Molecular Formula |
C8H9FN2O3 |
---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
2-ethoxy-4-fluoro-5-nitroaniline |
InChI |
InChI=1S/C8H9FN2O3/c1-2-14-8-3-5(9)7(11(12)13)4-6(8)10/h3-4H,2,10H2,1H3 |
InChI Key |
FWTPYXROUXJRBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)[N+](=O)[O-])F |
Origin of Product |
United States |
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